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3-Methyl-2-deoxycytidine methosulfate

DNA lesion hydrolysis N3-methylcytosine stability pre‑protonated nucleoside

3-Methyl-2′-deoxycytidine methosulfate (CAS 7760‑47‑6, MF C₁₁H₁₉N₃O₈S, MW 353.35 g mol⁻¹) is the methyl‑sulfate salt of N3‑methyl‑2′‑deoxycytidine (m³dC). The core nucleoside, m³dC, is a well‑characterized DNA alkylation lesion formed by Sₙ2 methylation at the N3 position of cytosine.

Molecular Formula C11H19N3O8S
Molecular Weight 353.35 g/mol
Cat. No. B13768541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-deoxycytidine methosulfate
Molecular FormulaC11H19N3O8S
Molecular Weight353.35 g/mol
Structural Identifiers
SMILESCN1C(=CC=[N+](C1=O)C2CC(C(O2)CO)O)N.COS(=O)(=O)[O-]
InChIInChI=1S/C10H15N3O4.CH4O4S/c1-12-8(11)2-3-13(10(12)16)9-4-6(15)7(5-14)17-9;1-5-6(2,3)4/h2-3,6-7,9,11,14-15H,4-5H2,1H3;1H3,(H,2,3,4)/t6-,7+,9+;/m0./s1
InChIKeyUJLOZNCLDHOBRX-XMCAPODCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-deoxycytidine Methosulfate (CAS 7760-47-6): Product Overview for DNA-Lesion Research


3-Methyl-2′-deoxycytidine methosulfate (CAS 7760‑47‑6, MF C₁₁H₁₉N₃O₈S, MW 353.35 g mol⁻¹) is the methyl‑sulfate salt of N3‑methyl‑2′‑deoxycytidine (m³dC) . The core nucleoside, m³dC, is a well‑characterized DNA alkylation lesion formed by Sₙ2 methylation at the N3 position of cytosine. Unlike the physiologically regulated 5‑methylcytosine epigenetic mark, N3‑methylation is a promutagenic damage product that, at physiological pH, exists predominantly in the protonated form and is a substrate for both direct repair by AlkB dioxygenases and base‑excision repair [1]. The methosulfate counter‑ion provides a convenient, pre‑protonated, crystalline solid form of the nucleoside for use as a reference standard or synthetic intermediate.

Why 3-Methyl-2-deoxycytidine Methosulfate Cannot Be Interchanged with Unmodified dC or 5‑Methyl‑dC in DNA‑Damage Studies


The N3‑methyl modification profoundly alters the physicochemical properties of the cytosine ring. In contrast to unmethylated 2′‑deoxycytidine (dC; pKₐ₁ ≈ 4.2 for the conjugate acid) or 5‑methyl‑2′‑deoxycytidine (5‑mdC; pKₐ₁ ≈ 4.3), m³dC carries a permanent positive charge at physiological pH because the quaternary N3‑methylated base is >95 % protonated under neutral conditions [1]. This protonation accelerates hydrolytic deamination and depyrimidination by up to several thousand‑fold relative to neutral cytosine residues, fundamentally changing the substrate’s stability, base‑pairing preferences, and recognition by DNA repair enzymes [1]. Consequently, neither unmodified dC nor the regulatory 5‑mdC can serve as surrogates for m³dC in experiments that probe alkylation damage, miscoding, or repair kinetics—validating procurement of the defined lesion nucleoside as a non‑substitutable analytical standard.

Quantitative Differentiation Guide for 3-Methyl-2-deoxycytidine Methosulfate


Hydrolytic Deamination Rate of m³dC vs. Unmodified 2′-Deoxycytidine Under Physiological Conditions

The protonated N3‑methyl‑2′‑deoxycytidine (m³dC) deaminates to 3‑methyl‑2′‑deoxyuridine at a rate that is several thousand‑fold faster than the deamination of neutral 2′‑deoxycytidine at pH 7.4 and 37 °C [1]. Using m³dC as a model for protonated cytosine, Sowers et al. demonstrated that the deamination and depyrimidination rates are linearly dependent on the fraction of protonated molecules, with thermodynamic parameters reported that allow prediction of hydrolysis rates across pH 2–12 and 25–80 °C [1]. This kinetic acceleration quantitatively distinguishes m³dC from unmodified dC as well as from 5‑methyl‑dC, neither of which is significantly protonated at physiological pH.

DNA lesion hydrolysis N3-methylcytosine stability pre‑protonated nucleoside

DNA Polymerase Miscoding Frequency of m³dC vs. Ethenodeoxycytidine in Replication Assays

In an in vitro replication assay using E. coli DNA polymerase I on carcinogen‑modified poly(dC) templates, 3‑methyldeoxycytidine (m³dC) directed misincorporation of dTMP at a frequency of 1/80, compared with a misincorporation frequency of 1/20 for 3,N⁴‑ethenodeoxycytidine (εdC) [1]. The hydrated form of εdC (εdC·H₂O) showed no detectable mispairing. No other significant misincorporations were observed for either lesion [1]. This positions m³dC as an intermediate‑strength miscoding lesion—less promutagenic than εdC but still capable of generating C→T transition mutations.

DNA lesion miscoding translesion synthesis alkylation mutagenesis

pKₐ Shift and Protonation State of m³dC vs. 5‑Methyl‑2′‑deoxycytidine

The N3‑methyl substituent converts the cytosine ring into a quaternary ammonium species, raising the pKₐ of the conjugate acid from ~4.2 (2′‑deoxycytidine) to >10 (N3‑methyl‑2′‑deoxycytidine), ensuring >99 % protonation at physiological pH 7.4 [1][2]. In contrast, 5‑methyl‑2′‑deoxycytidine (5‑mdC) remains >99 % neutral at pH 7.4 (pKₐ ≈ 4.3). This categorical difference in charge state determines whether the base is recognised by AlkB repair enzymes (which require the cationic N3‑methyl form) or by TDG/SMUG1 glycosylases (which act on neutral 5‑mdC deamination products). No other common cytidine analog provides this specific, permanent positive charge at N3.

nucleoside pKₐ cytosine protonation DNA damage recognition

Methosulfate Salt Solubility Profile Relative to Free Base (Supporting Vendor Data)

Vendor‑reported solubility data for the closely analogous 3‑methylcytidine methosulfate (ribo‑form, CAS 21028‑20‑6) indicate solubilities of 30 mg mL⁻¹ in DMSO and 10 mg mL⁻¹ in phosphate‑buffered saline (PBS, pH 7.2) . In contrast, the free base N3‑methyl‑2′‑deoxycytidine (CAS 5040‑21‑1) is described as only ‘slightly soluble’ in water and DMSO , with a maximum solubility in water of approximately 25 mg mL⁻¹ reported anecdotally but not under controlled conditions. These data suggest that the methosulfate salt may offer modestly improved aqueous solubility and batch‑to‑batch consistency for preparation of stock solutions. No peer‑reviewed, quantitative head‑to‑head dissolution study was identified; therefore this dimension is tagged as supporting evidence.

nucleoside salt formulation methosulfate solubility standard preparation

Recommended Application Scenarios for 3-Methyl-2-deoxycytidine Methosulfate in DNA-Damage Research


Quantitative Standard for LC‑MS/MS Detection of N3‑Methyl‑2′‑deoxycytidine in Genomic DNA

The methosulfate salt serves as an authentic reference standard for optimising and calibrating liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) methods that quantify m³dC in DNA hydrolysates. Its defined stoichiometry (MW 353.35 g mol⁻¹) and protonated state eliminate uncertainty in standard preparation. The unique chromatographic retention and distinct MS/MS transition of the N3‑methylated nucleoside—driven by the permanent positive charge on the nucleobase—allow it to be resolved from the isobaric 5‑methyl‑2′‑deoxycytidine and from unmethylated dC [1].

Biochemical Probe for AlkB Demethylase Activity Assays

Because m³dC is a validated substrate for E. coli AlkB and human AlkB homologues (ALKBH2/3), the compound can be used as a positive‑control substrate in enzyme‑coupled or LC‑MS‑based demethylase assays [1]. The permanently protonated N3‑methyl group is the structural determinant recognised by AlkB; neither 5‑mdC nor unmodified dC can substitute for this activity measurement. Researchers should be aware of the spontaneous hydrolysis rate (≥10³‑fold above dC) and include appropriate zero‑enzyme controls.

DNA Polymerase Fidelity and Translesion Synthesis Studies

In vitro primer‑extension experiments using templates containing a site‑specifically incorporated m³dC residue allow quantification of polymerase stalling and miscoding. The established dTMP misincorporation frequency of 1/80 for E. coli DNA polymerase I provides a benchmark comparator for studies with other polymerases (e.g., human pol η, pol κ) and for evaluating the effect of small‑molecule polymerase inhibitors [2].

Synthetic Intermediate for Oligonucleotides Containing Defined Alkylation Lesions

The methosulfate salt can be converted to the 5′‑O‑dimethoxytrityl‑3′‑O‑phosphoramidite for solid‑phase oligonucleotide synthesis, enabling site‑specific installation of N3‑methyl‑dC at defined positions within DNA substrates. Such defined substrates are essential for structural studies (NMR, X‑ray crystallography) of repair enzyme‑DNA complexes and for single‑molecule biophysics experiments examining the effect of the lesion on DNA bending and dynamics [2].

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